InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3
.
Alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine: This method involves alkylation with appropriate bromoalkyltetrahydropyrans, followed by a ring-opening/aminocyclization sequence to yield the target molecule [].
Alkylation of N-(1-(pyridin-3-ylethylidene)propan-2-amine: This alternative approach utilizes alkylation of the imine derivative to afford the desired product [].
Enantioselective synthesis: Chiral versions can be obtained using imines derived from (+)- and (-)-2-hydroxy-3-pinanone, leading to high enantiomeric excess (>99.5% ee) [].
The molecular structure of 1-(pyridin-3-yl)propan-2-amine derivatives has been elucidated through X-ray crystallography []. This technique revealed the spatial arrangement of atoms within the molecule, providing valuable information for understanding its interactions with biological targets and guiding further structural modifications.
Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can introduce diverse functionalities and improve pharmacological properties [, , ].
Alkylation: Further alkylation of the amine can be achieved, allowing for fine-tuning of the molecule's size, lipophilicity, and interactions with biological targets [].
Sulfonylation: Reaction with sulfonyl chlorides can generate sulfonamides, a class of compounds with broad biological activities [].
Nicotinic acetylcholine receptor (nAChR) modulation: Derivatives have demonstrated high affinity for alpha4beta2 and alpha7 nAChR subtypes, indicating their potential as therapeutic agents for neurological disorders [].
Inhibition of enzymes: Some derivatives have been reported as inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH) [] and acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) [], highlighting their potential in treating conditions like transplant rejection and hypercholesterolemia.
Nicotinic acetylcholine receptor ligands: Constrained derivatives exhibited high affinity for alpha4beta2 and alpha7 nAChR subtypes, suggesting their potential for treating neurological disorders like Alzheimer's disease and Parkinson's disease [].
Inosine 5'-monophosphate dehydrogenase inhibitors: Acridone-based derivatives showed potent IMPDH inhibitory activity, highlighting their potential as immunosuppressants for organ transplantation [].
Acyl-CoA: Cholesterol O-Acyltransferase-1 inhibitors: Water-soluble derivatives exhibited potent and selective inhibition of ACAT-1, making them promising candidates for managing hypercholesterolemia and related cardiovascular diseases [].
Potassium-competitive acid blockers: Pyrrole derivatives incorporating the 1-(pyridin-3-yl)propan-2-amine scaffold demonstrated potent and long-lasting inhibition of gastric acid secretion, offering a potential treatment option for gastroesophageal reflux disease (GERD) and peptic ulcers [, , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: